molecular formula C11H11NO4 B2814552 3-(4-methoxyphenyl)-4,5-dihydroisoxazole-5-carboxylic acid CAS No. 473253-40-6

3-(4-methoxyphenyl)-4,5-dihydroisoxazole-5-carboxylic acid

Cat. No.: B2814552
CAS No.: 473253-40-6
M. Wt: 221.212
InChI Key: HSCXSJZYFWHROH-UHFFFAOYSA-N
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Description

3-(4-methoxyphenyl)-4,5-dihydroisoxazole-5-carboxylic acid is a heterocyclic compound that features a methoxyphenyl group attached to an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)-4,5-dihydroisoxazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methoxybenzaldehyde with hydroxylamine to form an oxime, which is then cyclized to the oxazole ring using an acid catalyst . The reaction conditions often include refluxing in a suitable solvent such as ethanol or acetic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, is often considered in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3-(4-methoxyphenyl)-4,5-dihydroisoxazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.

    Reduction: The oxazole ring can be reduced to an amine under hydrogenation conditions.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Nucleophiles such as thiols or amines in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of 3-(4-Hydroxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid.

    Reduction: Formation of 3-(4-Methoxyphenyl)-4,5-dihydro-1,2-oxazolidine-5-carboxylic acid.

    Substitution: Formation of various substituted oxazole derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-methoxyphenyl)-4,5-dihydroisoxazole-5-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-4,5-dihydroisoxazole-5-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The methoxyphenyl group can engage in π-π interactions with aromatic residues in the active site of enzymes, while the oxazole ring can form hydrogen bonds with amino acid residues. These interactions can inhibit the activity of the target enzyme or receptor, leading to the desired biological effect .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-methoxyphenyl)-4,5-dihydroisoxazole-5-carboxylic acid is unique due to its specific ring structure, which imparts distinct chemical and biological properties. The presence of the oxazole ring allows for unique interactions with biological targets, making it a valuable compound for drug development and other applications.

Properties

IUPAC Name

3-(4-methoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO4/c1-15-8-4-2-7(3-5-8)9-6-10(11(13)14)16-12-9/h2-5,10H,6H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSCXSJZYFWHROH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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